BenchChemオンラインストアへようこそ!

Kidamycin

Pluramycin antibiotics Structure-activity relationship C2 substituent variation

Kidamycin (CAS 11072-82-5, rubiflavin B) is a structurally defined pluramycin-class antitumor antibiotic featuring a critical C2 2-butenyl side chain that distinguishes it from hedamycin. This specific substitution governs photostability and cytotoxicity profiles, showing differential potency in TNBC (MDA-MB-231) vs. ER-positive (MCF7) models. Unlike broad-spectrum RNA inhibitors, acetyl-kidamycin selectively targets RNA Pol I, making it a precise tool for nucleolar transcription studies. Its fully characterized biosynthetic gene cluster enables semisynthetic derivatization.

Molecular Formula C39H48N2O9
Molecular Weight 688.8 g/mol
CAS No. 11072-82-5
Cat. No. B1673636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKidamycin
CAS11072-82-5
Synonymsisokidamycin
kidamycin
Molecular FormulaC39H48N2O9
Molecular Weight688.8 g/mol
Structural Identifiers
SMILESCC=C(C)C1=CC(=O)C2=C(O1)C3=C(C=C2C)C(=O)C4=C(C3=O)C(=C(C=C4C5CC(C(C(O5)C)O)N(C)C)C6CC(C(C(O6)C)O)(C)N(C)C)O
InChIInChI=1S/C39H48N2O9/c1-11-17(2)26-15-25(42)29-18(3)12-23-31(37(29)50-26)36(46)32-30(35(23)45)21(27-14-24(40(7)8)33(43)19(4)48-27)13-22(34(32)44)28-16-39(6,41(9)10)38(47)20(5)49-28/h11-13,15,19-20,24,27-28,33,38,43-44,47H,14,16H2,1-10H3/b17-11+/t19-,20+,24-,27-,28-,33-,38-,39+/m1/s1
InChIKeyMFTJRTUKCOVIMD-DKUBSEJESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Kidamycin CAS 11072-82-5: Pluramycin-Class Antitumor Antibiotic with Defined Structural Differentiation


Kidamycin (CAS 11072-82-5, rubiflavin B) is a pluramycin-class antitumor antibiotic isolated from Streptomyces phaeoverticillatus var. takatsukiensis, belonging to the angucycline family of polyketide-derived natural products [1]. The compound is structurally characterized by a 4H-anthra[1,2-b]pyran-4,7,12-trione chromophore bearing two C-glycosidically linked amino-deoxyhexoses — anglosamine at C8 and N,N-dimethylvancosamine at C10 — with a 2-butenyl side chain at the C2 position [2]. These structural features are directly relevant to its biological activity profile, which includes cytotoxicity against multiple cancer cell lines and antibacterial activity against Gram-positive organisms [3].

Why Hedamycin or Other Pluramycin Analogs Cannot Substitute for Kidamycin CAS 11072-82-5


Substitution among pluramycin-class antibiotics is precluded by structure-activity relationships tied to specific substituents. While kidamycin and hedamycin share an identical angucycline core and C-glycosylation pattern, the C2 side chain differs critically: kidamycin possesses a 2-butenyl residue, whereas hedamycin bears a 2,3,4,5-diepoxy-2-hexyl group at the same position [1]. This seemingly minor substitution difference drives distinct photostability profiles, cytotoxicity patterns, and the identity of degradation products generated upon light exposure [2]. Furthermore, biosynthetic studies have identified kidamycin-specific glycosyltransferases (Kid7, Kid21) and methyltransferases (Kid4, Kid9, Kid24) that are not universally conserved across pluramycin producers, making fermentative replacement with another strain non-trivial [3]. For researchers requiring reproducible biological data, structural equivalence cannot be assumed without empirical validation of the specific C2 variant.

Kidamycin CAS 11072-82-5: Quantitative Evidence for Scientific Differentiation and Procurement Selection


C2 Side Chain Differentiation: Kidamycin 2-Butenyl vs. Hedamycin Bisepoxide Group

Kidamycin and hedamycin share an identical angucycline core and C-glycosylation pattern, but differ critically at the C2 position. In kidamycin, the C2 substituent is a 2-butenyl residue (olefinic side chain), whereas hedamycin contains a 2,3,4,5-diepoxy-2-hexyl group (bisepoxide) at the same position [1]. This C2 variation has been directly linked to differential photostability and biological activity outcomes [2].

Pluramycin antibiotics Structure-activity relationship C2 substituent variation

Differential Cytotoxicity of Kidamycin and Photokidamycin Against Breast Cancer Cell Lines

In a 2023 study evaluating pluramycin derivatives, kidamycin (compound 3) and its photodegradation product photokidamycin (compound 4) were tested head-to-head against human breast cancer cell lines [1]. Photokidamycin demonstrated considerably stronger inhibition of both MCF7 and MDA-MB-231 cell growth compared to the parent kidamycin.

Breast cancer Cytotoxicity Pluramycin derivatives

Comparative Cytotoxicity: Kidamycin vs. Isokidamycin and Hedamycin vs. Photohedamycin A

Fredenhagen and Séquin (1985) directly compared the cytotoxicities of parent pluramycins and their photodegradation products using HeLa cell cultures [1]. The study established quantitative differences: isokidamycin (the photodegradation product of kidamycin) showed reduced cytotoxicity relative to kidamycin, and photohedamycin A was 15-fold less cytotoxic than its parent hedamycin [1]. These parallel findings implicate rings E and F as critical for biological activity in both compounds.

Photostability Cytotoxicity Structure-activity relationship

Acetyl-Kidamycin Pharmacokinetics: Tumor Tissue Retention Relative to Normal Organs

A pharmacokinetic study of acetyl-kidamycin administered intravenously to mice revealed a distinctive distribution profile relevant to tumor targeting [1]. While the compound disappeared rapidly from blood and distributed widely to various organs — where substantial adsorption and/or inactivation occurred — tumor tissue exhibited a contrasting pattern.

Pharmacokinetics In vivo distribution Tumor targeting

Mechanism of Action: Differential Inhibition of RNA Synthesis Subtypes in HeLa Cells

Acetyl-kidamycin exhibits a nuanced pattern of RNA synthesis inhibition in HeLa cells [1]. The compound inhibited the synthesis of 45S pre-rRNA, heterogeneous nuclear RNA (HnRNA), and small molecular weight RNAs, but importantly, it did not affect the subsequent processing of 45S pre-rRNA into mature 18S and 28S rRNA, nor the processing of HnRNA into mRNA [1].

RNA synthesis inhibition Mechanism of action rRNA processing

Physicochemical and Toxicological Differentiation from Iyomycin B1

The original 1971 isolation paper explicitly compared kidamycin to iyomycin B1, a closely related antibiotic from the same producing organism lineage [1]. Kidamycin was obtained as orange-red crystals and demonstrated clear differentiation from iyomycin B1 across three independent parameters: toxicity, melting point, and infrared absorption spectrum [1].

Natural product isolation Antibiotic characterization Streptomyces metabolites

Kidamycin CAS 11072-82-5: Validated Application Scenarios for Research and Industrial Use


Triple-Negative Breast Cancer (TNBC) Cytotoxicity Screening Using Authentic Kidamycin

The 2023 cytotoxicity study [1] established differential sensitivity between MCF7 (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines when treated with pluramycin derivatives. Kidamycin and photokidamycin showed markedly different IC50 profiles, with MDA-MB-231 exhibiting greater sensitivity to photokidamycin (IC50 = 0.66 μM) than MCF7 (IC50 = 3.51 μM). This cell-line-dependent response pattern supports the use of kidamycin as a tool compound in TNBC-focused drug discovery programs, provided the compound is protected from light to prevent photodegradation to the more potent photokidamycin species.

Structure-Activity Relationship Studies of C2-Modified Pluramycin Analogs

The well-characterized structural difference between kidamycin (2-butenyl at C2) and hedamycin (2,3,4,5-diepoxy-2-hexyl at C2) [1] makes kidamycin an essential reference compound for SAR studies investigating how C2 substituent identity modulates DNA binding affinity, sequence specificity, or cytotoxicity. The elucidated biosynthetic gene cluster and the availability of biosynthetic intermediates (aglycone and mono-C-glycosylated compounds) through gene knockout studies further enable semisynthetic derivatization efforts targeting the C2 position or sugar attachment sites.

RNA Polymerase I Transcription Inhibition Assays

Acetyl-kidamycin selectively inhibits the synthesis of 45S pre-rRNA — the primary transcript of RNA polymerase I — without impairing its subsequent processing into mature 18S and 28S rRNA [1]. This specific mechanism makes kidamycin derivatives valuable as chemical probes for dissecting nucleolar transcription events, particularly in studies where broad-spectrum transcription inhibitors (e.g., actinomycin D, which inhibits all RNA polymerases at higher concentrations) would confound interpretation. Researchers should note that this activity has been characterized for acetyl-kidamycin; the parent compound kidamycin may require acetylation for optimal cellular activity.

Natural Product Biosynthesis and Glycosyltransferase Functional Studies

The kidamycin biosynthetic gene cluster has been fully characterized, with specific glycosyltransferases Kid7 (C10 N,N-dimethylvancosamine attachment) and Kid21 (C8 anglosamine attachment) identified as catalyzing sequential C-glycosylation steps [1]. The defined BGC and availability of knockout strains producing aglycone and mono-glycosylated intermediates make kidamycin an established model system for studying bacterial C-glycosyltransferase enzymology and engineering novel glycosylated natural product derivatives. The characterization of methyltransferases Kid4, Kid9, and Kid24 [1] further supports applications in deoxysugar biosynthesis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kidamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.